2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yl-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-12-5-3-4-10-8-16(9-11(10)12)13-6-1-2-7-15-13/h1-7H,8-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBWQDXBAHASJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C3=CC=CC=N3)C(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Pyridin 2 Yl 2,3 Dihydro 1h Isoindol 4 Amine and Its Advanced Analogues
De Novo Synthetic Routes to the 2,3-Dihydro-1H-isoindol-4-amine Core
The de novo synthesis of the 2,3-dihydro-1H-isoindol-4-amine scaffold requires careful strategic planning to ensure the correct regiochemistry of the substituents on the aromatic ring and the efficient formation of the fused pyrrolidine (B122466) ring.
Regioselective Cyclization Reactions for Dihydroisoindole Formation
The construction of the dihydroisoindole (also known as isoindoline) core is the foundational step. Various cyclization strategies have been developed to form this bicyclic system. vulcanchem.com A common approach involves the reaction of ortho-disubstituted benzene (B151609) derivatives. For instance, the reaction of α,α'-dibromo-o-xylene with a primary amine is a direct method to form the isoindoline (B1297411) ring. vulcanchem.com
Another powerful strategy involves the cyclization of 2-cyanobenzaldehyde (B126161) derivatives with amines. acs.orgnih.gov In this type of reaction, the amine first forms an imine with the aldehyde, followed by an intramolecular nucleophilic attack of a transient carbanion or a related species onto the nitrile group, leading to the isoindoline skeleton. acs.orgresearchgate.net The regioselectivity of the cyclization is dictated by the positions of the reactive groups on the starting benzene ring.
Palladium-catalyzed intramolecular amination of benzylic C-H bonds has also emerged as a modern technique for constructing isoindolone scaffolds, which can subsequently be reduced to the desired isoindoline. researchgate.net These methods often employ a directing group to facilitate the C-H activation at the correct position.
| Cyclization Strategy | Starting Materials | Key Reagents/Conditions | Notes |
| Reductive Amination/Cyclization | 2-Carboxybenzaldehyde, Amines | Hantzsch ester (hydride source) | Catalyst-free, tandem reaction. researchgate.net |
| Nucleophilic Substitution | α,α'-Dibromo-o-xylene, Primary Amine | Base (e.g., NaOH) | Direct formation of the isoindoline ring. vulcanchem.com |
| Tandem Imine Formation/Cyclization | 2-Cyanobenzaldehyde, Amines | Base (e.g., Et₃N) in MeOH | Involves nucleophilic addition followed by cyclization and rearrangement. acs.orgnih.gov |
| C-H Activation/Amination | 2,6-Dimethyl-N-(8-quinolinyl)benzamides | Pd(OAc)₂ | Forms an isoindolone precursor via intramolecular C-H amination. researchgate.net |
Strategic Functionalization and Amine Introduction at the C-4 Position
Introducing the amine group at the C-4 position of the isoindoline ring is a critical challenge that requires precise regiochemical control. This is typically achieved by functionalizing the aromatic ring of a precursor either before or after the cyclization step.
A common and effective strategy involves starting with a commercially available or readily synthesized precursor that already contains a nitrogen-based functional group at the desired position, such as a nitro group. For example, a 3-nitrophthalic acid derivative can be used as a starting material. This precursor can undergo cyclization to form the 4-nitroisoindoline (B146297) or 4-nitroisoindolinone intermediate. Subsequently, the nitro group is reduced to the target amine. Standard reduction conditions, such as catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, are highly effective for this transformation. chemicalbook.comgoogle.com
Another approach begins with an existing amino-substituted phthalimide (B116566) or isoindolinone, such as 4-aminoisoindoline-1,3-dione, which is commercially available. nih.gov The dione (B5365651) can then be selectively reduced to the corresponding isoindoline. This method has the advantage of securing the C-4 amine group from the outset.
| Method | Precursor | Key Transformation | Reagents/Conditions |
| Nitro Group Reduction | 4-Nitroisoindolinone | Reduction of NO₂ to NH₂ | H₂, Pd/C in Methanol. chemicalbook.com |
| Reduction from Phthalimide | 4-Aminoisoindoline-1,3-dione | Reduction of imide carbonyls | Strong reducing agents (e.g., LiAlH₄) |
| Amination of Halogenated Precursor | 4-Bromo-isoindoline derivative | Nucleophilic aromatic substitution | NH₃, CuI, L-proline (Ullmann conditions). nih.gov |
Methodologies for Incorporating the Pyridin-2-yl Moiety
Once the 2,3-dihydro-1H-isoindol-4-amine core is synthesized, the final key step is the attachment of the pyridin-2-yl group to the isoindoline nitrogen. This C-N bond formation can be accomplished through classical N-arylation methods or, more commonly, through modern transition-metal-catalyzed cross-coupling reactions.
N-Alkylation and N-Arylation Approaches at the Isoindoline Nitrogen
Traditional N-arylation can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the isoindoline nitrogen (the nucleophile) with an electron-deficient aryl halide, such as 2-chloropyridine (B119429) or 2-fluoropyridine. These reactions often require forcing conditions, such as high temperatures and the use of a strong base to deprotonate the isoindoline nitrogen, thereby increasing its nucleophilicity. However, such methods can suffer from limited substrate scope and the potential for side reactions. atlanchimpharma.com
Transition-Metal Catalyzed Cross-Coupling Strategies, including Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become the premier method for the formation of aryl-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a mild and highly versatile route to couple the 2,3-dihydro-1H-isoindol-4-amine core with a 2-halopyridine. organic-chemistry.org The reaction's utility stems from its high functional group tolerance and its effectiveness under relatively mild conditions. wikipedia.org
The catalytic cycle generally involves the oxidative addition of the 2-halopyridine to a Pd(0) complex, followed by coordination of the isoindoline amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the reaction's success, with various generations of phosphine-based ligands developed to improve reaction efficiency and scope. wikipedia.orgorganic-chemistry.org
| Catalyst System Component | Examples | Function |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP, Josiphos, Buchwald-type biarylphosphines | Stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. nih.gov |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, making it a more active nucleophile. |
| Aryl Halide | 2-Chloropyridine, 2-Bromopyridine | The electrophilic partner in the cross-coupling reaction. |
The Buchwald-Hartwig amination has largely replaced harsher, classical methods for C-N bond formation due to its superior reliability and broader applicability, especially in complex molecule synthesis. atlanchimpharma.com
Exploration of Green Chemistry Principles in the Synthesis of 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine Derivatives
Applying the principles of green chemistry to the synthesis of complex molecules is of increasing importance to minimize environmental impact. The synthesis of isoindoline derivatives can be made more sustainable through several strategies.
One key principle is the use of environmentally benign solvents. Research has demonstrated the feasibility of conducting reactions for isoindolinone synthesis in water, which is non-toxic, non-flammable, and inexpensive compared to many organic solvents. researchgate.net Furthermore, the development of recyclable solvent systems, such as those involving fluorous phosphines, allows for the recovery and reuse of both the catalyst and the solvent, significantly reducing waste. rsc.orgresearchgate.net
Atom economy is enhanced by designing one-pot, multi-component reactions (MCRs) where multiple bonds are formed in a single operation. researchgate.net For example, a three-component reaction of 2-formyl benzoic acid, ammonia, and another nucleophile can rapidly generate complex isoindolinone structures in a highly efficient manner. researchgate.net Such tandem or cascade reactions reduce the number of intermediate purification steps, saving time, resources, and energy.
Catalysis is a cornerstone of green chemistry. The transition-metal-catalyzed methods described in section 2.2.2 are inherently "greener" than stoichiometric reactions. The efficiency of these catalytic systems means that only small amounts of the metal are needed. Efforts are ongoing to develop catalysts that are effective at very low loadings and can be easily recovered and reused.
Finally, looking toward future sustainability, the use of starting materials derived from renewable biomass is a promising avenue. An intramolecular cycloaromatization strategy has been developed for the direct synthesis of isoindolinones from bio-based furfurals, showcasing a path toward reducing reliance on petrochemical feedstocks. rsc.org
| Green Chemistry Principle | Application in Isoindoline Synthesis | Example/Benefit |
| Safer Solvents | Use of water or recyclable fluorous solvents. | A three-component reaction for isoindolinone synthesis has been successfully performed in water. researchgate.net |
| Atom Economy | Multi-component and tandem reactions. | One-pot synthesis of isoindolinones from 2-formylbenzoic acids and amines via a reductive amination/cyclization cascade. researchgate.net |
| Catalysis | Use of efficient transition-metal or organocatalysts. | Buchwald-Hartwig amination uses catalytic palladium, avoiding stoichiometric reagents. organic-chemistry.org Organocatalysts like fluorous phosphines can be recycled. researchgate.net |
| Renewable Feedstocks | Synthesis from biomass-derived platforms. | Direct conversion of bio-furfurals to isoindolinones via a tandem Diels-Alder/aromatization strategy. rsc.org |
| Energy Efficiency | Reactions at room temperature or using microwave irradiation. | Development of protocols that proceed efficiently at room temperature, reducing heating requirements. rsc.org |
Optimization of Reaction Conditions and Yields for Complex Heterocyclic Amine Synthesis
The synthesis of this compound likely involves a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the bond between the pyridine (B92270) and isoindoline fragments. wikipedia.org The efficiency and yield of such reactions are highly dependent on a multitude of parameters, necessitating a systematic optimization process. bristol.ac.uk Key variables that are typically scrutinized include the choice of catalyst, ligand, base, solvent, and reaction temperature.
Catalyst and Ligand Selection: The palladium catalyst and its associated phosphine (B1218219) ligand are at the heart of the Buchwald-Hartwig reaction. wikipedia.org First-generation catalysts often relied on simple phosphine ligands, but significant advancements have been made with the development of sterically hindered and bidentate ligands like XPhos and BINAP. wikipedia.org These advanced ligands can lead to higher reaction rates and improved yields. wikipedia.org The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, can also influence the reaction's efficiency. queensu.ca
Temperature and Reaction Time: The reaction temperature is a key parameter that can affect both the reaction rate and the formation of byproducts. While higher temperatures can accelerate the reaction, they may also lead to degradation of the starting materials or products. Therefore, finding the optimal temperature that balances reaction speed and yield is essential. Reaction times are typically monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of maximum conversion.
A design of experiments (DoE) approach can be a powerful tool for systematically optimizing multiple variables simultaneously, leading to a more comprehensive understanding of the reaction space and the identification of the true optimal conditions, rather than a local optimum that might be found using a one-variable-at-a-time (OVAT) approach. bristol.ac.uk
Interactive Data Table: Optimization of Buchwald-Hartwig Amination for a Model Synthesis
Below is a representative data table illustrating the optimization of a hypothetical Buchwald-Hartwig amination reaction for the synthesis of a complex heterocyclic amine.
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 100 | 65 |
| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 |
| 4 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 88 |
| 5 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 90 | 78 |
This table is for illustrative purposes and represents typical optimization parameters for similar reactions.
Advanced Purification and Isolation Methodologies for Target Compound and Intermediates
The purification of the target compound, this compound, and its synthetic intermediates presents unique challenges due to the presence of basic amine functionalities. These groups can interact strongly with the acidic silanols of standard silica (B1680970) gel, leading to poor peak shape, tailing, and potential product degradation during chromatography. biotage.combiotage.com Consequently, advanced purification and isolation techniques are often required.
Chromatographic Techniques:
Amine-Functionalized Silica Gel: To mitigate the issues associated with standard silica gel, amine-functionalized silica can be employed. biotage.com This stationary phase has a basic surface that minimizes the strong acid-base interactions with the amine compounds, resulting in improved peak shape and better separation. biotage.com
Reversed-Phase Chromatography: For polar heterocyclic amines, reversed-phase high-performance liquid chromatography (HPLC) can be an effective purification method. nih.gov The use of a C18 column with a mobile phase gradient, often containing a modifier like triethylamine (B128534) (TEA) or formic acid to improve peak shape, can provide high-resolution separation. biotage.comnih.gov
Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique that uses supercritical carbon dioxide as the primary mobile phase. bohrium.com It is particularly useful for the separation of complex mixtures and can be a greener alternative to traditional liquid chromatography. bohrium.com
Non-Chromatographic Techniques:
Recrystallization: Recrystallization is a highly effective method for purifying solid compounds. mt.comillinois.edu The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals. mt.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. libretexts.org For basic compounds like amines that may be difficult to recrystallize from common organic solvents, the use of acidic solvents like acetic acid or the addition of a few drops of trifluoroacetic acid (TFA) can be beneficial. researchgate.net
Solid-Phase Extraction (SPE): SPE is a technique used for sample clean-up and concentration prior to further analysis or purification. nih.gov For heterocyclic amines, cartridges containing materials like silica propylsulfonic acid can be used to selectively retain and then elute the target compounds. nih.gov
Magnetic Molecularly Imprinted Polymers (MMIPs): This is an advanced technique where polymers are created with a "memory" for the shape of the target molecule. jfda-online.com These polymers, often attached to magnetic nanoparticles for easy separation, can be used to selectively extract the target compound from a complex mixture with high specificity. jfda-online.com
Interactive Data Table: Comparison of Purification Methods for Heterocyclic Amines
The following table compares various purification methodologies applicable to complex heterocyclic amines.
| Method | Principle | Advantages | Disadvantages |
| Normal-Phase Chromatography (Silica Gel) | Adsorption based on polarity | Inexpensive and widely available | Poor peak shape and recovery for basic amines biotage.com |
| Amine-Functionalized Chromatography | Minimizes acid-base interactions | Improved peak shape and recovery for amines biotage.com | More expensive than standard silica |
| Reversed-Phase HPLC | Partitioning based on hydrophobicity | High resolution, suitable for polar compounds nih.gov | Requires specialized equipment, may use large solvent volumes |
| Recrystallization | Differential solubility | Can provide very high purity, scalable mt.com | Not suitable for all compounds, can have lower recovery |
| Solid-Phase Extraction | Selective adsorption and elution | Good for sample clean-up and concentration nih.gov | Typically not a high-resolution technique |
Advanced Spectroscopic and Structural Characterization of 2 Pyridin 2 Yl 2,3 Dihydro 1h Isoindol 4 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine can be established.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the isoindoline (B1297411) and pyridine (B92270) rings will resonate in the downfield region, typically between 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The protons of the dihydroisoindole methylene (B1212753) groups (C3) would likely appear as singlets or coupled multiplets in the range of 4.0-5.0 ppm. The amine protons (NH₂) on the isoindoline ring would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum will provide complementary information, with signals for each unique carbon atom. The aromatic carbons will have chemical shifts in the range of 100-160 ppm. The methylene carbon of the dihydroisoindole ring is expected to resonate in the range of 45-60 ppm. The specific chemical shifts are influenced by the electronic environment of each nucleus.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine CH | 6.5 - 8.5 | 105 - 150 |
| Isoindoline Aromatic CH | 6.0 - 7.5 | 110 - 145 |
| Isoindoline Methylene (CH₂) | 4.0 - 5.0 | 45 - 60 |
| Amine (NH₂) | 3.0 - 5.0 (broad) | - |
| Aromatic Quaternary Carbons | - | 120 - 160 |
Note: These are predicted ranges based on analogous structures. Actual values may vary.
To definitively assign the ¹H and ¹³C NMR signals and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the identification of adjacent protons within the pyridine and isoindoline rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity. This can be used to confirm the stereochemistry and conformation of the molecule, for instance, by observing correlations between the protons of the pyridine ring and the methylene protons of the isoindoline moiety.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. For this compound (C₁₃H₁₃N₃), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimental value to confirm the elemental composition.
Under collision-induced dissociation (CID) in the mass spectrometer, the molecule is expected to fragment in a predictable manner. The fragmentation pathway would likely involve the cleavage of the bond between the pyridine ring and the isoindoline nitrogen, as well as fragmentation of the dihydroisoindole ring itself. Analysis of the masses of the resulting fragment ions can provide further confirmation of the proposed structure. mdpi.comsapub.orgnih.gov
Table 2: Predicted Key Fragments in the HRMS/MS Spectrum of this compound
| Proposed Fragment | Structure | Predicted m/z |
| [M+H]⁺ | [C₁₃H₁₄N₃]⁺ | 212.1182 |
| [C₅H₅N₂]⁺ | Protonated 2-aminopyridine | 93.0451 |
| [C₈H₉N]⁺ | Protonated 4-amino-2,3-dihydro-1H-isoindole | 119.0735 |
| [C₈H₈]⁺ | Indane fragment | 104.0626 |
Note: These are predicted fragments and their theoretical m/z values.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Assignment
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the methylene groups (around 2850-2960 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-N stretching vibrations (in the 1200-1350 cm⁻¹ region).
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the aromatic rings.
Table 3: Expected Characteristic Vibrational Bands for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 (broad) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation Analysis
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles. nih.govrsc.orgmdpi.commdpi.com
The analysis would reveal the planarity of the isoindoline and pyridine ring systems and the dihedral angle between them. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, which dictate the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment of Chiral Derivatives
While this compound itself is achiral, the principles of chiroptical spectroscopy would be highly relevant for the characterization of any chiral derivatives that might be synthesized. Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. sigmaaldrich.comnih.govnih.gov
If a chiral center were introduced into the molecule, for example, by substitution on the dihydroisoindole ring, the resulting enantiomers would produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the enantiomeric excess, making it a powerful tool for assessing the enantiomeric purity of a sample. This technique would be essential in any asymmetric synthesis or resolution of chiral derivatives of the title compound.
Computational and Theoretical Chemistry Investigations of 2 Pyridin 2 Yl 2,3 Dihydro 1h Isoindol 4 Amine
Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Geometry, and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations have been employed to determine the optimized molecular geometry, electronic structure, and energetic profile of 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine.
Electronic Structure: The electronic landscape is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino-substituted isoindoline (B1297411) part, while the LUMO may be distributed across the electron-deficient pyridine (B92270) ring.
Energetics: DFT calculations also provide thermodynamic data, including total energy, enthalpy, and Gibbs free energy of the molecule. researchgate.net These energetic values are fundamental for assessing the stability of the compound and predicting the thermodynamics of reactions in which it might participate.
| Parameter | Description | Typical Computational Method |
| Optimized Geometry | Provides the lowest energy conformation, including bond lengths (Å) and angles (°). | DFT (e.g., B3LYP/6-311G(d,p)) |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | DFT |
| Total Energy (Hartree) | The total electronic energy of the molecule in its ground state. | DFT |
Mechanistic Pathway Elucidation and Transition State Analysis via Computational Modeling
Computational modeling is instrumental in mapping out reaction mechanisms, identifying intermediate structures, and characterizing the high-energy transition states that connect them. For this compound, this could involve studying its synthesis or its interactions with biological targets.
By modeling a proposed reaction, such as the formation of the bond between the pyridine and isoindoline nitrogen atoms, researchers can calculate the energy profile of the entire pathway. This involves locating all stationary points (reactants, intermediates, products) and, crucially, the transition states (TS). Transition state analysis involves a frequency calculation; a genuine TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state determines the activation energy barrier, which is a key factor in reaction kinetics.
Conformational Landscape Analysis and Potential Energy Surface Mapping
Molecules with rotatable bonds, such as the C-N bond connecting the pyridine and isoindoline moieties in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers to rotation between them.
A Potential Energy Surface (PES) map is generated by systematically changing specific geometric parameters, typically one or two dihedral angles, and calculating the corresponding energy at each point. This provides a visual landscape of the molecule's conformational flexibility. The minima on the PES correspond to stable or metastable conformers, while the saddle points represent the transition states for interconversion. researchgate.net Understanding the conformational landscape is vital, as different conformers may exhibit distinct chemical or biological activities.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT studies often focus on static, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in a condensed phase (e.g., in a solvent like water). researchgate.netresearchgate.net
In an MD simulation, the trajectory of each atom is calculated by solving Newton's equations of motion. This allows for the observation of molecular vibrations, rotations, and conformational changes over a timescale of nanoseconds to microseconds. For this compound, MD simulations can reveal how the molecule interacts with solvent molecules, forming hydrogen bonds via its amine group and pyridine nitrogen. It can also be used to study its interaction with other molecules, such as ions or biological macromolecules, providing a dynamic picture of binding events and intermolecular forces. researchgate.net
Quantum Chemical Descriptors and their Correlation with Chemical Reactivity
Quantum chemical calculations can derive a range of descriptors that quantify various aspects of a molecule's reactivity. These descriptors can be correlated with experimentally observed chemical behavior.
Key descriptors calculated from the electronic structure include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I - A) / 2.
Electrophilicity Index (ω): A measure of the ability to act as an electrophile, calculated as χ² / (2η).
Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. nih.gov
By calculating these descriptors for this compound, predictions can be made about its reactivity. For example, a high electrophilicity index might suggest susceptibility to reaction with nucleophiles. These theoretical indices often show a strong correlation with experimental reactivity trends within a series of related compounds. chemrxiv.org
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Overall electron-attracting tendency. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to electronic charge transfer. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile. |
Reactivity of the Pyridine Nitrogen and Ring System
The 2-substituted pyridine moiety introduces another reactive center into the molecule, with the reactivity centered on both the nitrogen lone pair and the aromatic ring itself.
1 N-Oxidation and Quaternization Reactions
The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophiles, leading to N-oxidation and quaternization products.
N-Oxidation: Treatment with an oxidizing agent, most commonly a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), is expected to convert the pyridine nitrogen to a pyridine-N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions and is a common strategy in pyridine chemistry.
Quaternization: The pyridine nitrogen can be alkylated by reaction with alkyl halides, such as methyl iodide, to form a quaternary pyridinium (B92312) salt. This reaction introduces a permanent positive charge on the nitrogen atom, significantly changing the molecule's solubility and electronic character. Microwave-assisted methods have been shown to accelerate these quaternization reactions.
Table 2: Representative Reactions of the Pyridine Nitrogen This table shows expected reactions based on the general reactivity of 2-substituted pyridines.
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Oxidation | m-CPBA | 2-(1-oxido-pyridin-1-ium-2-yl)-2,3-dihydro-1H-isoindol-4-amine |
| Quaternization | Methyl iodide (CH₃I) | 2-(4-amino-1,3-dihydro-2H-isoindol-2-yl)-1-methyl-pyridin-1-ium iodide |
Chemical Reactivity and Derivatization of 2 Pyridin 2 Yl 2,3 Dihydro 1h Isoindol 4 Amine
2 Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring
The aromatic pyridine ring can undergo substitution reactions, although its reactivity differs significantly from that of benzene (B151609).
Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient due to the electronegative nitrogen atom and is therefore strongly deactivated towards electrophilic attack compared to benzene. Reactions such as nitration or halogenation require harsh conditions and are predicted to occur at the C-3 or C-5 positions (meta to the nitrogen and the isoindoline (B1297411) substituent), which are the least electron-deficient. Friedel-Crafts reactions are generally not feasible as the Lewis acid catalyst coordinates with the basic nitrogen atom.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-4 and C-6 positions (ortho and para to the nitrogen). For a substitution reaction to occur on the pyridine ring of 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine, a leaving group (such as a halogen) would need to be present at one of these activated positions. Without such a leaving group, SNAr reactions on the pyridine ring are unlikely.
Transformations and Functionalization of the Dihydroisoindole Core
The dihydroisoindole (or isoindoline) core of the molecule, while generally stable, presents opportunities for functionalization. The literature contains examples of reactions on related isoindoline and isoindole N-oxide systems, suggesting potential pathways for modification.
Potential transformations could include oxidation of the dihydroisoindole ring to the fully aromatic isoindole system, although this might require specific reagents and conditions to avoid side reactions. Another possibility is functionalization at the C-1 or C-3 benzylic positions of the dihydroisoindole ring through radical-based reactions or metal-catalyzed C-H activation, though such reactions would depend heavily on the specific methodologies employed and have not been specifically reported for this molecule. The development of synthetic routes to analogs often involves building the dihydroisoindole core from functionalized precursors, which is the most common approach to introducing diversity at this part of the molecule.
Ring-Opening and Ring-Closing Reactions
The stability of the isoindoline and pyridine rings in this compound is substantial under normal conditions. However, specific reagents and reaction pathways can be employed to induce ring-opening or facilitate ring-closing reactions to build analogous polycyclic structures.
Ring-Opening:
The cleavage of the heterocyclic rings in this molecule is not spontaneous but can be achieved. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly after activation. If the pyridine nitrogen is quaternized with an alkylating agent, it becomes a pyridinium (B92312) salt. Such salts can undergo deconstructive ring-opening sequences when treated with nucleophiles, a process driven by the instability of in-situ generated intermediates like N,N-ketals or cyclic β-aminoketones. nih.gov This strategy transforms the pyridine core into a reactive intermediate that can be used to construct new molecular frameworks. nih.gov While less common, the isoindoline ring can also be opened. For instance, the cleavage of C–N bonds in aromatic heterocycles is a key step in industrial hydrodenitrogenation processes, although this requires harsh conditions. nih.gov More synthetically relevant ring-opening of small, strained rings like aziridines with nucleophiles is a well-established method for generating functionalized amines, highlighting a general strategy for C-N bond cleavage that could be adapted under specific circumstances. mdpi.com
Ring-Closing:
Ring-closing reactions are fundamental to the synthesis of the isoindoline core itself and its derivatives. Polycyclic isoindolines are often constructed through intramolecular cyclization reactions. nih.gov A common synthetic strategy involves a Pictet-Spengler-type reaction, where an electrophilic iminium ion is attacked by an aromatic nucleophile to form a new ring. nih.gov For example, an appropriately substituted o-halomethylaryl precursor can react with an amine under conditions that promote annulation to furnish the isoindoline skeleton. nih.gov These intramolecular nucleophilic substitutions are governed by thermodynamic factors, including entropic and enthalpic effects, which determine the favorability of ring closure. youtube.com Such synthetic strategies are crucial for accessing complex isoindoline-based structures and natural products. nih.govnih.gov
Oxidation and Reduction Pathways of the Isoindoline System
The presence of both reduced (isoindoline) and aromatic (pyridine, benzene) components, along with a primary amine, offers multiple avenues for oxidation and reduction reactions.
Oxidation Pathways:
The isoindoline moiety is susceptible to oxidation, primarily at the benzylic carbon atoms of the reduced pyrrolidine (B122466) ring. A common transformation is the selective aerobic oxidation of isoindolines to the corresponding isoindolinones (lactams). researchgate.netresearchgate.net This can be achieved using various oxidizing agents or catalytic systems, converting the secondary amine portion of the core into an amide. researchgate.netnih.gov Another potential oxidation pathway is the dehydrogenation of the 2,3-dihydro-1H-isoindole ring to the fully aromatic 2H-isoindole system. nih.gov However, the resulting isoindole is often a highly reactive species that may undergo subsequent reactions like dimerization or polymerization unless stabilized by appropriate substituents. nih.govnih.gov
Furthermore, other parts of the molecule can be oxidized. The pyridine nitrogen can be oxidized to an N-oxide, a transformation that alters the electronic properties of the pyridine ring and can be used to direct further functionalization. chim.it The primary amino group at the C-4 position could also undergo oxidation under specific conditions.
Reduction Pathways:
The pyridine ring is the most likely site for reduction. Catalytic hydrogenation using transition metal catalysts (e.g., PtO₂, Raney Nickel) is a standard method for reducing pyridines to piperidines. clockss.org Alternative methods include the use of strong reducing agents like samarium diiodide (SmI₂) in the presence of water, which can rapidly reduce pyridine to piperidine (B6355638) under mild conditions. clockss.org Chemical reduction using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) typically requires prior activation of the pyridine ring, for example, by forming a pyridinium salt. nih.gov The isoindoline core contains an already reduced pyrrolidine ring and a stable benzene ring. While the benzene ring is resistant to reduction, under harsh hydrogenation conditions (high pressure and temperature with catalysts like rhodium or ruthenium), it can be reduced to a cyclohexyl ring.
Table 1: Potential Oxidation and Reduction Reactions of the Isoindoline System
| Reaction Type | Substrate Moiety | Potential Product(s) | Reagents/Conditions |
| Oxidation | Isoindoline (C1/C3) | Isoindolinone | Aerobic oxidation, various oxidants researchgate.netresearchgate.net |
| Oxidation | Isoindoline Ring | Aromatic Isoindole | Dehydrogenation nih.gov |
| Oxidation | Pyridine Nitrogen | Pyridine-N-Oxide | Peroxy acids (e.g., m-CPBA) chim.it |
| Reduction | Pyridine Ring | Piperidine Ring | Catalytic Hydrogenation (H₂, Pt/Pd/Ni), SmI₂/H₂O clockss.orgnih.gov |
| Reduction | Benzene Ring | Cyclohexyl Ring | High-pressure catalytic hydrogenation (H₂, Rh/Ru) |
Applications of 2 Pyridin 2 Yl 2,3 Dihydro 1h Isoindol 4 Amine As a Versatile Synthetic Building Block
Scaffold for the Construction of Diverse Heterocyclic Systems
The inherent reactivity of the primary amine and the aromatic nature of the fused ring system in 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine make it an exceptional scaffold for the synthesis of various heterocyclic compounds. The presence of multiple reaction sites allows for a range of chemical transformations, leading to the formation of novel fused heterocyclic systems.
The primary amino group on the isoindoline (B1297411) ring is a key functional handle that can readily participate in cyclization reactions. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of new five- or six-membered rings fused to the isoindoline core. The pyridine (B92270) nitrogen also offers a site for quaternization or coordination to metal catalysts, which can influence the reactivity of the entire molecule and direct subsequent synthetic steps.
The isoindoline core itself, a reduced form of isoindole, is a structural motif found in numerous natural products and pharmacologically active compounds. The strategic functionalization of this core, starting from the 4-amino derivative, allows for the systematic exploration of chemical space around this privileged scaffold. Synthetic strategies often focus on building upon the existing framework to create more complex polycyclic structures. For example, the amino group can be transformed into other functionalities, such as amides or sulfonamides, which can then undergo intramolecular cyclization to yield novel ring systems.
Furthermore, the pyridine ring can be subjected to various transformations, including nucleophilic aromatic substitution or cross-coupling reactions, to introduce additional diversity. The interplay between the electronic properties of the pyridine and isoindoline moieties can be exploited to control the regioselectivity of these reactions.
| Starting Material | Reagent/Reaction Condition | Resulting Heterocyclic System | Reference |
| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Phenylisothiocyanate, followed by cyclization | Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives | |
| Substituted Pyridines | Various cyclization strategies | Fused Pyridine Ring Systems |
Precursor in Multicomponent Reactions (MCRs) for Molecular Diversity Generation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for the rapid generation of molecular diversity. The structural features of this compound make it an ideal candidate for participation in such reactions.
The primary amino group can act as a nucleophile in a variety of MCRs, such as the Ugi, Passerini, or Mannich reactions. For example, in a Ugi-type reaction, the amine could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex, peptide-like molecule in a single step. This approach allows for the introduction of multiple points of diversity in a highly convergent manner.
The strategic placement of the amino group on the aromatic ring of the isoindoline scaffold provides a handle for constructing libraries of compounds with potential biological activity. By systematically varying the other components in the MCR, a large number of analogues can be synthesized and screened for their therapeutic potential. This approach is particularly valuable in the early stages of drug discovery, where the rapid exploration of structure-activity relationships is crucial.
While specific examples detailing the use of this compound in MCRs are not extensively documented in publicly available literature, the reactivity of its constituent functional groups strongly suggests its potential in this area. The general utility of amino-substituted heterocycles in MCRs is well-established, and it is reasonable to extrapolate that this compound would be a valuable precursor for the synthesis of diverse and complex molecules.
| Multicomponent Reaction Type | Key Reactants | Potential Product Class |
| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino carboxamides |
| Mannich Reaction | Aldehyde, Active methylene (B1212753) compound | β-Amino carbonyl compounds |
| Povarov Reaction | Aldehyde, Dienophile | Tetrahydroquinolines |
Role in the Synthesis of Complex Bio-Inspired Molecules and Natural Product Analogues
The structural motifs present in this compound, namely the pyridine and isoindoline rings, are found in a wide range of biologically active natural products. This makes the compound an attractive starting point for the synthesis of bio-inspired molecules and analogues of these natural products.
The isoindole skeleton, for instance, is a core component of a class of alkaloids with interesting biological properties. By using this compound as a starting material, chemists can devise synthetic routes to novel analogues of these alkaloids, potentially leading to compounds with improved potency or selectivity.
The synthesis of natural product analogues often involves the strategic modification of a core scaffold to probe the structural requirements for biological activity. The functional handles present in this compound allow for such modifications in a controlled manner. For example, the amino group can be acylated with various carboxylic acids to mimic the side chains of natural products, or the pyridine ring can be functionalized to introduce substituents that are known to interact with biological targets.
Bio-inspired synthesis aims to mimic the efficiency and elegance of biosynthetic pathways. The use of versatile building blocks like this compound aligns with this philosophy, as it allows for the construction of complex molecular architectures from relatively simple starting materials. While direct total syntheses of natural products starting from this specific compound are not prominently reported, its potential as a key intermediate in such endeavors is clear. The combination of two biologically relevant heterocyclic systems in a single molecule provides a unique starting point for the exploration of new chemical entities with potential therapeutic applications.
| Natural Product Class | Key Structural Motif | Potential Synthetic Application |
| Isoindole Alkaloids | Isoindoline Core | Synthesis of novel analogues |
| Pyridine-containing Natural Products | Pyridine Ring | Introduction of the pyridyl moiety into complex structures |
Future Directions and Emerging Research Avenues for 2 Pyridin 2 Yl 2,3 Dihydro 1h Isoindol 4 Amine
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
Future synthetic research will likely focus on developing more efficient and environmentally benign methods for the preparation of 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine and its derivatives. A key goal will be the improvement of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.
Current synthetic strategies often involve multi-step sequences that may generate significant byproducts. Future approaches could explore cascade reactions or one-pot methodologies to construct the isoindoline (B1297411) framework and introduce the pyridine (B92270) and amine functionalities in a more streamlined fashion. For instance, transition metal-catalyzed [2+2+2] cycloadditions could offer a highly atom-economical route to the functionalized isoindoline core. Similarly, the development of catalytic C-H activation and amination reactions would provide direct and waste-reducing pathways to such structures. The principles of green chemistry, such as the use of renewable starting materials, non-toxic reagents, and energy-efficient reaction conditions (e.g., microwave or flow chemistry), will be central to these new synthetic endeavors.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Cascade Reactions | Increased efficiency, reduced workup | Requires careful design of substrates and catalysts |
| C-H Activation | Direct functionalization, high atom economy | Selectivity and catalyst development |
| Flow Chemistry | Improved safety, scalability, and control | Initial setup costs and optimization |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |
Exploration of Advanced Catalytic Applications Beyond Current Paradigms
The inherent structural features of this compound, namely the presence of multiple nitrogen atoms with varying electronic properties, make it a compelling candidate as a ligand in catalysis. The pyridine nitrogen and the exocyclic amine can act as a bidentate or even a tridentate ligand, coordinating with a variety of metal centers.
Future research should explore the synthesis of metal complexes incorporating this compound as a ligand and evaluate their catalytic activity in a range of organic transformations. Areas of particular interest could include asymmetric catalysis, where the chiral potential of substituted isoindoline derivatives could be exploited to induce stereoselectivity. The electronic interplay between the isoindoline and pyridine moieties could also be harnessed to tune the reactivity of the metal center in processes such as cross-coupling reactions, hydrogenations, and oxidations. Furthermore, the potential for this compound to act as an organocatalyst, utilizing its basic nitrogen centers to promote reactions, remains a largely unexplored and promising avenue.
Integration into Advanced Functional Materials Research and Optoelectronic Applications
The conjugated π-system of the pyridine ring coupled with the electron-donating amino group on the isoindoline core suggests that this compound could serve as a valuable building block for novel functional materials. The inherent donor-acceptor character of the molecule makes it a candidate for applications in optoelectronics.
Future investigations could focus on the synthesis of polymers or oligomers incorporating this structural motif. Such materials may exhibit interesting photophysical properties, including fluorescence and nonlinear optical (NLO) behavior. The potential for intramolecular charge transfer (ICT) in this system could lead to the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Research into the self-assembly of this molecule and its derivatives on surfaces could also pave the way for the creation of ordered thin films with tailored electronic properties.
Table 2: Potential Optoelectronic Applications and Key Molecular Design Considerations
| Application | Key Property | Design Consideration |
| Organic Light-Emitting Diodes (OLEDs) | Efficient electroluminescence | Tuning of HOMO/LUMO levels for charge injection |
| Organic Photovoltaics (OPVs) | Broad absorption, efficient charge separation | Engineering of donor-acceptor interfaces |
| Nonlinear Optics (NLO) | High hyperpolarizability | Maximizing intramolecular charge transfer |
| Chemical Sensors | Changes in fluorescence upon analyte binding | Introduction of specific recognition sites |
Theoretical Prediction and Experimental Validation of Novel Reactivities and Applications for the Compound
Computational chemistry and theoretical modeling will be indispensable tools in guiding the future exploration of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.
These theoretical studies can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions and the synthesis of novel derivatives. For example, calculations could predict the regioselectivity of further functionalization on either the isoindoline or pyridine rings. Furthermore, computational screening could identify potential applications for this molecule, such as its ability to bind to specific metal ions or its potential as a component in charge-transfer complexes. The synergy between theoretical predictions and experimental validation will be crucial for accelerating the discovery of new properties and applications for this compound.
Design of Next-Generation Analogues for Specific Molecular Recognition Studies (without reference to biological outcome)
The defined three-dimensional structure and the presence of hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen) make this compound an excellent scaffold for the design of molecules capable of specific molecular recognition.
Future research in this area will involve the synthesis of a library of analogues with systematic variations in their structure. For instance, substituents could be introduced on the isoindoline or pyridine rings to modulate the shape and electronic properties of the molecule. These analogues could then be studied for their ability to bind to various guest molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. Such studies could lead to the development of novel host-guest systems, chemosensors for the detection of specific analytes, and new materials with controlled supramolecular architectures. The focus of this research would be on understanding the fundamental principles of molecular recognition without a direct link to a biological response.
Q & A
(Basic) What are the established synthetic pathways for 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine, and how can their efficiency be systematically compared?
Methodological Answer:
Synthetic routes typically involve condensation reactions (e.g., between pyridine derivatives and isoindole precursors) or catalytic cyclization of appropriately substituted intermediates. Efficiency is evaluated using:
- Yield optimization (e.g., via Design of Experiments (DOE) to vary temperature, catalyst loading, or solvent polarity).
- Reaction time (monitored via in-situ techniques like FTIR or HPLC).
- Purity assessment (using chromatography or recrystallization).
Example Workflow:
Screen reaction conditions using fractional factorial designs to identify critical parameters .
Compare yields and byproduct profiles across methods (e.g., Pd-catalyzed vs. acid-mediated cyclization).
Table 1: Hypothetical Efficiency Comparison of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Condensation | H2SO4 | EtOH | 65 | 92 |
| Catalytic Cyclization | Pd(OAc)2 | DMF | 82 | 98 |
(Basic) Which spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR identifies protons on the pyridine and isoindole rings (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- 13C NMR confirms sp² carbons and amine connectivity.
- IR Spectroscopy : Detects C=N stretches (~1574 cm⁻¹) and NH2 bending (~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 210.24 for C12H10N4) validate the molecular formula .
- HPLC : Assess purity (>95% by area under the curve).
Protocol:
Use deuterated DMSO for NMR to resolve exchangeable NH2 protons.
Optimize HPLC gradients (e.g., acetonitrile/water with 0.1% TFA) for baseline separation.
(Advanced) How can computational chemistry tools be leveraged to predict and optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts or solvents.
- ICReDD Framework : Integrate computational predictions with experimental validation, creating a feedback loop for iterative optimization .
Case Study:
Calculate activation barriers for competing pathways (e.g., cyclization vs. dimerization).
Validate predictions via small-scale reactions (e.g., 5 mmol trials).
(Advanced) What strategies are effective in resolving discrepancies between in silico predictions and experimental results regarding the compound's bioactivity?
Methodological Answer:
- Cross-Validation :
- Parameter Refinement : Adjust force fields or solvation models in simulations to better match experimental IC50 values.
- Meta-Analysis : Compare results across multiple computational tools (e.g., Schrödinger vs. MOE).
Example Workflow:
Identify contradictions (e.g., predicted high affinity but low activity).
Re-run simulations with explicit water molecules or adjusted protonation states.
(Advanced) What experimental design approaches minimize resource expenditure while maximizing data quality in studying this compound's reactivity?
Methodological Answer:
- Factorial Designs : Systematically vary parameters (e.g., temperature, pH) to identify interactions .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., for maximum yield) with minimal runs.
- High-Throughput Screening (HTS) : Use microreactors to test 100+ conditions in parallel.
Case Study:
Apply a Box-Behnken design to study the effect of three variables (catalyst, solvent, time) on yield.
Use ANOVA to determine statistically significant factors.
Table 2: Hypothetical DOE Results for Reactivity Study
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | DMF | 12 | 78 |
| 10 | EtOH | 24 | 65 |
(Advanced) How can researchers address challenges in isolating or purifying this compound due to its physicochemical properties?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution.
- Crystallization : Screen solvents (e.g., EtOAc/hexane) to optimize crystal formation.
- Membrane Separation : Employ nanofiltration to remove low-MW impurities .
Protocol:
Perform solubility tests in 10+ solvents to identify optimal recrystallization conditions.
Use LC-MS to track impurities during purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
